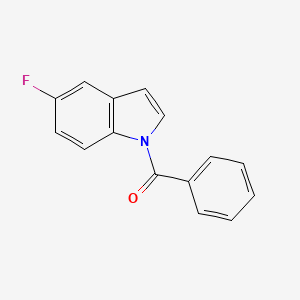
1H-Indole, 1-benzoyl-5-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole, 1-benzoyl-5-fluoro- is a useful research compound. Its molecular formula is C15H10FNO and its molecular weight is 239.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indole, 1-benzoyl-5-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole, 1-benzoyl-5-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry Applications
Anticancer Activity:
Recent studies have demonstrated that derivatives of 1H-Indole, particularly those with benzoyl and fluoro substitutions, exhibit potent anticancer properties. For instance, a series of N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives were synthesized and evaluated for their hypolipidemic effects, showing significant antiproliferative activity against various cancer cell lines such as Hep3B and MDA-MB-231. The lead compound displayed an IC50 value of 0.36 μM against Hep3B cells, indicating robust anticancer potential .
Histone Deacetylase Inhibition:
Another notable application is the identification of indole derivatives as histone deacetylase (HDAC) inhibitors. A study reported that compounds derived from 1H-Indole exhibited stronger HDAC inhibitory activities compared to traditional inhibitors like SAHA (suberoylanilide hydroxamic acid). The lead compound from this series showed IC50 values in the nanomolar range against multiple HDAC isoenzymes, suggesting its potential as a therapeutic agent in cancer treatment .
Neuropharmacological Applications
Monoamine Oxidase Inhibition:
The compound has also been explored for its neuropharmacological applications, particularly as monoamine oxidase (MAO) inhibitors. A study synthesized N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide derivatives, which were evaluated for their MAO inhibitory activity. The findings suggest that these derivatives could be beneficial in treating neurodegenerative diseases by increasing monoamine levels in the brain .
Hypolipidemic Effects
Lipid-Lowering Agents:
Research indicates that certain derivatives of 1H-Indole can act as effective hypolipidemic agents. A study focused on synthesizing ethyl-5-fluoro-1H-indole-2-carboxamide derivatives revealed their potential in lowering lipid levels in animal models. These compounds exhibited significant lipid-lowering effects when tested in Triton WR-1339-induced hyperlipidemia models, highlighting their therapeutic potential in managing dyslipidemia .
Synthesis and Structural Insights
The synthesis of 1H-Indole derivatives often involves complex multi-step reactions. The following table summarizes key synthetic routes and yields for various derivatives:
| Compound Name | Synthetic Route Description | Yield (%) |
|---|---|---|
| N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | Acylation of 5-fluoroindole with benzophenone amines | 30-50 |
| 5-Fluoro-1H-indole-2-carboxamide | Coupling reaction between ethyl-5-fluoroindole and aminobenzophenones | 6-37 |
| Indole-based MAO inhibitors | Microwave-assisted synthesis of N-substituted indoles | 83 |
Case Studies
Case Study 1: Anticancer Efficacy
In a preclinical study, a series of indole-based compounds were tested for their ability to inhibit tumor growth in xenograft models. The lead compound demonstrated superior efficacy compared to existing treatments, providing a promising avenue for further clinical development .
Case Study 2: Neuroprotective Properties
Another study investigated the neuroprotective effects of indole derivatives in models of neurodegeneration. Compounds exhibited significant improvements in cognitive function and neuroprotection against oxidative stress, suggesting their potential role in treating Alzheimer's disease .
特性
CAS番号 |
820234-21-7 |
|---|---|
分子式 |
C15H10FNO |
分子量 |
239.24 g/mol |
IUPAC名 |
(5-fluoroindol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C15H10FNO/c16-13-6-7-14-12(10-13)8-9-17(14)15(18)11-4-2-1-3-5-11/h1-10H |
InChIキー |
HKQDTHOCIFSRRU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC3=C2C=CC(=C3)F |
正規SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC3=C2C=CC(=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















